molecular formula C13H16N2O3 B14833111 2-Cyclopropoxy-N1,N4-dimethylterephthalamide

2-Cyclopropoxy-N1,N4-dimethylterephthalamide

Katalognummer: B14833111
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: NAMOZAUOMNVPDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-N1,N4-dimethylterephthalamide is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a cyclopropoxy group and two dimethyl groups attached to a terephthalamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N1,N4-dimethylterephthalamide typically involves the reaction of terephthaloyl chloride with N,N-dimethylcyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropoxy-N1,N4-dimethylterephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-N1,N4-dimethylterephthalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-N1,N4-dimethylterephthalamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts unique properties, such as increased stability and reduced susceptibility to metabolic degradation. This makes it a valuable component in drug design, where it can enhance the pharmacokinetic properties of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopropoxy-N1,N4-dimethylterephthalamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

2-cyclopropyloxy-1-N,4-N-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C13H16N2O3/c1-14-12(16)8-3-6-10(13(17)15-2)11(7-8)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17)

InChI-Schlüssel

NAMOZAUOMNVPDH-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(C=C1)C(=O)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.